molecular formula C16H24N4O5 B12183016 Ethyl 4-[(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetyl]piperazine-1-carboxylate

Ethyl 4-[(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetyl]piperazine-1-carboxylate

Cat. No.: B12183016
M. Wt: 352.39 g/mol
InChI Key: AYNDKTLTAMRDRC-UHFFFAOYSA-N
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Description

Ethyl 4-[(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetyl]piperazine-1-carboxylate is a structurally complex molecule featuring a piperazine core substituted with an ethyl carboxylate group at position 4. The acetyl linker connects the piperazine to a 1,3-diazaspiro[4.4]nonane system, which contains two ketone groups at positions 2 and 5.

Properties

Molecular Formula

C16H24N4O5

Molecular Weight

352.39 g/mol

IUPAC Name

ethyl 4-[2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H24N4O5/c1-2-25-15(24)19-9-7-18(8-10-19)12(21)11-20-13(22)16(17-14(20)23)5-3-4-6-16/h2-11H2,1H3,(H,17,23)

InChI Key

AYNDKTLTAMRDRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C3(CCCC3)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl piperazine-1-carboxylate with a spirocyclic intermediate. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds related to ethyl 4-[(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetyl]piperazine-1-carboxylate. Research indicates that derivatives of diazaspiro compounds can act as potential anticonvulsants due to their ability to modulate neurotransmitter systems in the brain. For instance, a study explored the structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones and found promising anticonvulsant activity, suggesting that similar structural features in this compound may confer similar benefits .

Inhibition of Protein Interactions

Another significant application is in the inhibition of protein-protein interactions, specifically the menin-mixed lineage leukemia (MLL) interaction. This compound has been studied as a potential inhibitor of this interaction, which is crucial in the context of certain leukemias. The compound's ability to disrupt such interactions could pave the way for novel therapeutic strategies against hematological malignancies .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticonvulsant ActivityIdentified structure-property relationships that enhance anticonvulsant effects in similar compounds.
Study 2Chemical PropertiesProvided detailed chemical characterization and potential biological activities based on structural analysis.
Study 3Protein Interaction InhibitionDemonstrated efficacy in inhibiting menin-Mll interactions with implications for leukemia treatment.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Spirocyclic Analogs

  • 2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl derivatives: The compound 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-pyridin-3-ylethyl)acetamide () shares the spirocyclic dioxo-diazaspiro core but with a [4.5] ring system instead of [4.4]. This minor structural difference may alter conformational flexibility and binding affinity, as evidenced by its stability (RMSD ≤3.93 Å) in antiviral target complexes .
  • Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate (): This analog replaces the diazaspiro system with a dioxopyrrolidinyl spiro group.

Piperazine-Based Derivatives

  • Ethyl 4-(2-phenyl-2-(phenylamino)acetyl)piperazine-1-carboxylate (): Lacks the spirocyclic moiety but retains the piperazine-acetyl scaffold.

Physicochemical and ADMET Properties

  • Solubility and Lipophilicity :
    Piperazine carboxylates (e.g., ) typically exhibit moderate water solubility (logP ~1.5–2.5) due to the polar carboxylate group. The target compound’s spirocyclic system may reduce solubility compared to linear analogs like ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate (logP ~2.8) .
  • Metabolic Stability: Spirocyclic systems (e.g., ) resist enzymatic degradation better than non-rigid analogs. The dioxo groups in the target compound may undergo carbonyl reduction, necessitating prodrug strategies .

Biological Activity

Ethyl 4-[(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetyl]piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperazine ring and a diazaspiro moiety. Its molecular formula is C16H20N4O5C_{16}H_{20}N_{4}O_{5}, with a molecular weight of approximately 380.4 g/mol. The presence of the dioxo groups contributes to its reactivity and potential biological interactions.

Research indicates that compounds similar to this compound may act through various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other piperazine derivatives that target fatty acid amide hydrolase (FAAH), which regulates endocannabinoid levels in the body .
  • Antimicrobial Activity : Studies have shown that related compounds possess significant antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
  • Antioxidant Properties : The presence of dioxo groups is often associated with antioxidant activity, which can protect cells from oxidative stress .

Antimicrobial Activity

A comparative study on related compounds demonstrated notable antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MICs) for these compounds ranged from 625 to 1250 µg/mL .

CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
Related Compound A625Staphylococcus aureus
Related Compound B1250Streptococcus pneumoniae

Case Studies

  • Pain Management : A study on FAAH inhibitors showed that compounds structurally similar to this compound significantly reduced pain in rat models of neuropathic pain by increasing endocannabinoid levels in the brain .
  • Antioxidant Activity : Another investigation into related dioxo compounds revealed their effectiveness in scavenging free radicals in vitro, indicating their potential for use in formulations aimed at reducing oxidative stress-related damage .

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